methyl 3-(4-fluorobenzamido)-4-methylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 3-(4-fluorobenzamido)-4-methylthiophene-2-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a fluorobenzoyl group, a thiophene ring, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-fluorobenzamido)-4-methylthiophene-2-carboxylate typically involves multiple steps. One common method includes the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with 3-amino-4-methylthiophene-2-carboxylic acid in the presence of a base such as triethylamine to form the desired product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
methyl 3-(4-fluorobenzamido)-4-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzoyl derivatives .
Scientific Research Applications
methyl 3-(4-fluorobenzamido)-4-methylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-(4-fluorobenzamido)-4-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, modulating their activity. The thiophene ring may also play a role in binding to biological macromolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-fluorobenzoate
- Methyl 4-[(2-fluorobenzoyl)amino]benzoate
- Methyl 4-fluorobenzoylacetate
- Methyl 3-[(4-fluorobenzoyl)amino]benzoate
- Methyl 3-[(3-fluorobenzoyl)amino]-4-methylbenzoate
Uniqueness
methyl 3-(4-fluorobenzamido)-4-methylthiophene-2-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing new molecules with specific biological activities .
Properties
IUPAC Name |
methyl 3-[(4-fluorobenzoyl)amino]-4-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3S/c1-8-7-20-12(14(18)19-2)11(8)16-13(17)9-3-5-10(15)6-4-9/h3-7H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTMUHTZHPSGMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC(=O)C2=CC=C(C=C2)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.